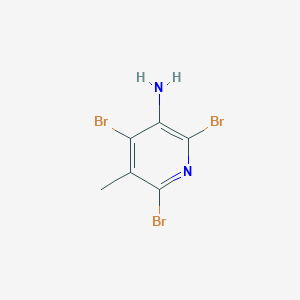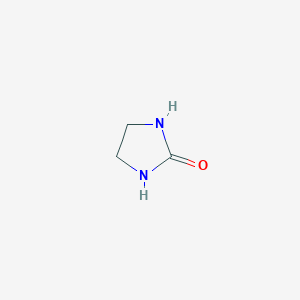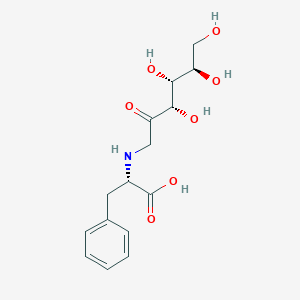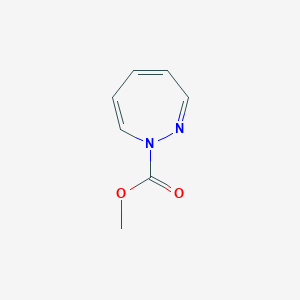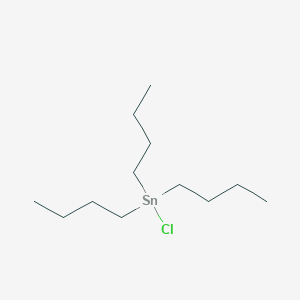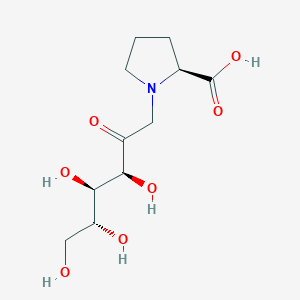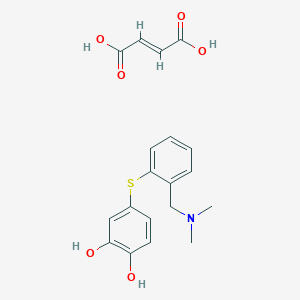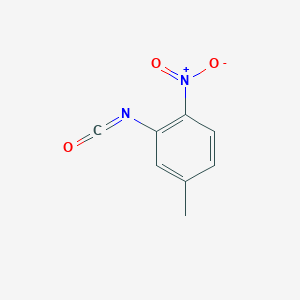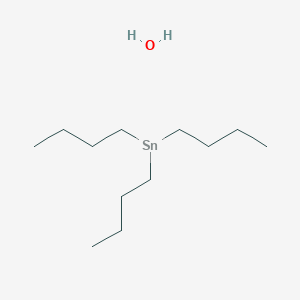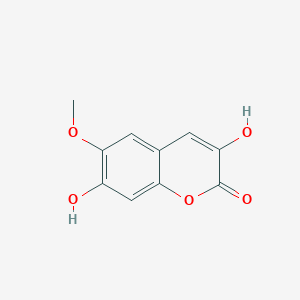
3-Hydroxyscopoletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyscopoletin is a natural compound that belongs to the coumarin family. It is found in various plant species, including Artemisia annua, Murraya koenigii, and Ruta graveolens. 3-Hydroxyscopoletin has attracted significant attention from researchers due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxyscopoletin is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemische Und Physiologische Effekte
3-Hydroxyscopoletin has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxyscopoletin in lab experiments is its availability. It can be easily synthesized or obtained from natural sources. Another advantage is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 3-Hydroxyscopoletin in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxyscopoletin. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its mechanism of action in regulating glucose metabolism and insulin sensitivity. Additionally, the development of novel synthesis methods and the evaluation of its safety and toxicity profile are also important future directions.
Synthesemethoden
3-Hydroxyscopoletin can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of salicylic acid with ethyl acetoacetate, followed by cyclization and hydrolysis. Enzymatic synthesis involves the use of enzymes such as coumarin 7-hydroxylase and 6-hydroxylase to convert scopoletin to 3-Hydroxyscopoletin. Microbial synthesis involves the use of microorganisms such as Streptomyces griseus to produce 3-Hydroxyscopoletin.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyscopoletin has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
127861-47-6 |
|---|---|
Produktname |
3-Hydroxyscopoletin |
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
InChI-Schlüssel |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Andere CAS-Nummern |
127861-47-6 |
Synonyme |
3-hydroxyscopoletin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

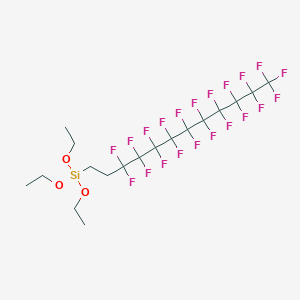

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
